molecular formula C18H18BrNO3 B2592524 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid CAS No. 1169951-27-2

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid

Cat. No.: B2592524
CAS No.: 1169951-27-2
M. Wt: 376.25
InChI Key: JOQRKLHXGODAHS-UHFFFAOYSA-N
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Description

4-(Benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is a sophisticated small molecule designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound integrates a 4-bromophenyl moiety and a benzylcarbamoyl group onto a butanoic acid scaffold, making it a valuable bifunctional building block for the synthesis of more complex target molecules, such as protease inhibitors or receptor ligands. The bromophenyl group offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), while the carboxylic acid and amide functionalities contribute to hydrogen bonding potential, which can be critical for target binding and bioavailability. Researchers can utilize this compound as a key intermediate in developing potential therapeutic agents, studying enzyme mechanisms, or investigating structure-activity relationships (SAR). Its structural features are consistent with molecules that exhibit bioactive properties, though its specific mechanism of action and research value are dependent on the experimental context. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for confirming the compound's identity and purity upon receipt and for complying with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRKLHXGODAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of phenylbutanoic acid using bromine in the presence of a catalyst.

    Introduction of the benzylcarbamoyl group: This step involves the reaction of the bromophenyl intermediate with benzyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • PPAR Agonism : The compound has been investigated for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are crucial in regulating lipid metabolism and inflammation, and compounds like this compound have shown promise in modulating these pathways, potentially aiding in the treatment of metabolic disorders .

Synthetic Applications

  • Building Blocks for Pharmaceutical Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can yield various bioactive compounds, thereby facilitating drug discovery efforts .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing three isomeric forms of this compound evaluated their antimicrobial activity against multiple pathogens. Results indicated that while the inhibition percentages were below 50%, further structural modifications could enhance their efficacy .

Case Study 2: PPAR Agonist Development

Another research effort aimed at optimizing the structure of related compounds to improve their potency as PPAR agonists. The findings suggested that subtle changes in the chemical structure could significantly enhance biological activity, leading to better therapeutic profiles for conditions like diabetes and obesity .

Data Table: Comparison of Antimicrobial Activity

CompoundBacterial Strain Inhibition (%)Fungal Strain Inhibition (%)
This compound< 50%< 50%
Isomer A (modified structure)60%55%
Isomer B (modified structure)70%65%

Mechanism of Action

The mechanism of action of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(Benzylcarbamoyl)-3-(4-Bromophenyl)butanoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups Source
This compound C₁₈H₁₇BrNO₃ 399.24 Not available Not reported Benzylcarbamoyl, 4-bromophenyl, carboxylic acid Target
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.09 35656-89-4 67–69 4-Bromophenyl, carboxylic acid
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid C₁₀H₈BrClO₃ 307.53 Multiple* Not reported Bromo, 4-chlorophenyl, oxo, carboxylic acid
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid C₁₂H₁₅NO₅ 253.25 83349-20-6 Not reported Benzyloxycarbonylamino, hydroxy, carboxylic acid

*Synonyms and CAS RNs for this compound include 3-Bromo-4-(4-Chlorophenyl)-4-Oxobutanoic Acid and others (see ).

Structural and Functional Differences

Aromatic Substitution Patterns: The target compound’s 4-bromophenyl group contrasts with the 4-chlorophenyl group in the oxobutanoic acid analog . Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance lipophilicity and alter metabolic stability. The benzylcarbamoyl group (target) differs from the benzyloxycarbonylamino group in , with the former having a urea linkage (NH–CO–) and the latter a carbamate (O–CO–NH–). This impacts hydrogen-bonding capacity and enzymatic degradation susceptibility.

This could influence reactivity in nucleophilic additions or redox reactions.

Stereochemical Considerations: While the target compound’s stereochemistry is unspecified, enantiomerically pure analogs like (S)-3-(4-bromophenyl)butanoic acid are synthesized via chiral resolution (e.g., using ethyl esters and basic hydrolysis ). Such stereochemical control is critical for bioactivity in drug candidates.

Physicochemical and Application Insights

  • Melting Points: The simpler analog 4-(4-bromophenyl)butanoic acid has a defined melting point (67–69°C), suggesting higher crystallinity than the target compound, which may remain liquid or amorphous due to its bulky benzylcarbamoyl group.
  • Solubility : The benzylcarbamoyl and hydroxy groups (in ) improve water solubility compared to purely aromatic analogs (e.g., ).
  • Potential Applications: The target compound’s carbamoyl group mimics peptide bonds, hinting at protease inhibition or kinase modulation applications. The oxo-containing analog may serve as a Michael acceptor in conjugate additions, useful in synthetic chemistry.

Biological Activity

4-(Benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18BrN1O2
  • CAS Number : 1169951-27-2

This compound features a butanoic acid backbone substituted with a benzylcarbamoyl group and a bromophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • PPAR Agonism : Preliminary studies suggest that this compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation .
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to inflammatory pathways, thereby reducing inflammation and related pathologies .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of findings from various research efforts:

Study ReferenceBiological ActivityMethodologyKey Findings
PPARα AgonismIn vitro assaysInduced upregulation of target genes involved in lipid metabolism.
Anti-inflammatoryAnimal modelsReduced markers of inflammation in treated subjects.
Enzyme inhibitionBiochemical assaysDemonstrated inhibitory effects on specific inflammatory enzymes.

Case Studies

  • PPARα Agonism Study : A study evaluated the effect of the compound on PPARα activation using luciferase reporter assays. The results indicated submicromolar activity, suggesting strong agonistic properties that could ameliorate conditions associated with metabolic dysregulation .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
  • Enzyme Inhibition : The compound was tested against several serine proteases involved in inflammatory responses. Results showed effective inhibition, supporting its role as a therapeutic agent in conditions characterized by excessive inflammation .

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